molecular formula C25H18ClN3O2 B11548942 4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11548942
M. Wt: 427.9 g/mol
InChI Key: VCBGCWGQZOKKHG-JVWAILMASA-N
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Description

4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves a multi-step process:

    Formation of the hydrazone: The reaction begins with the condensation of naphthaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with benzoyl chloride: The hydrazone is then reacted with benzoyl chloride under basic conditions to form the benzoyl hydrazone.

    Chlorination: The final step involves the chlorination of the benzoyl hydrazone to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{2-[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide: This compound has a similar structure but includes a sulfonamide group.

    4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide: Another similar compound with a sulfonamide group instead of a benzamide.

Uniqueness

The uniqueness of 4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C25H18ClN3O2/c26-20-14-12-18(13-15-20)24(30)28-23-11-4-3-10-22(23)25(31)29-27-16-19-8-5-7-17-6-1-2-9-21(17)19/h1-16H,(H,28,30)(H,29,31)/b27-16+

InChI Key

VCBGCWGQZOKKHG-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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